4-[(3-chlorophenyl)methyl]piperidine;hydrochloride
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Overview
Description
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for piperidine derivatives often involve multi-step processes that include hydrogenation, cyclization, and functionalization reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders and as analgesics.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(3-chlorophenyl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors and ion channels in the nervous system, leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride can be compared with other similar compounds, such as:
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: This compound acts as a potent dopamine reuptake inhibitor and has been studied for its potential use in treating cocaine addiction.
4-Methylpiperidine: This compound is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals.
3-(4-Chlorophenyl)piperidine: This compound is used in the synthesis of other piperidine derivatives and has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific chemical structure and the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;/h1-3,9-10,14H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLLXYLZQJJISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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